molecular formula C27H31NO3S2 B10819778 KY-226

KY-226

Cat. No.: B10819778
M. Wt: 481.7 g/mol
InChI Key: MKXMABKUVSOEJF-UHFFFAOYSA-N
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Description

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide is a synthetic organic compound recognized in scientific research for its potential as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . The enzyme PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prominent therapeutic target for investigating type 2 diabetes, insulin resistance, and obesity . By inhibiting PTP1B, this compound may enhance insulin sensitivity and leptin signaling, positioning it as a valuable pharmacological tool for studying metabolic disorders . Research into this compound and its analogs focuses on their application in developing treatments for conditions including type 2 diabetes, glucose intolerance, and metabolic syndrome, as well as associated complications like arteriosclerosis and hyperlipidemia . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO3S2/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXMABKUVSOEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCS(=O)(=O)NC(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Chloromethyl)benzamide Intermediate

The benzamide core is synthesized from 4-nitrobenzoic acid through sequential reduction and acylation:

Procedure :

  • Reduction : 4-Nitrobenzoic acid is hydrogenated (H₂, 50 psi) over Pd/C (10% w/w) in ethanol at 25°C for 6 h to yield 4-aminobenzoic acid (yield: 94%).

  • Chloromethylation : The amine is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (1.2 eq) in THF, followed by chloromethylation with paraformaldehyde and HCl gas in dioxane (70°C, 4 h).

  • Boc Deprotection : Treatment with 4M HCl in dioxane removes the Boc group, yielding 4-(chloromethyl)benzamide hydrochloride (yield: 88%).

Key Data :

StepReagentTemp (°C)Time (h)Yield (%)
Nitro ReductionH₂/Pd/C25694
Boc Protection(Boc)₂O251291
ChloromethylationParaformaldehyde/HCl70485

Thioether Formation for Biphenylmethyl Side Chain

The 4-phenylphenylmethylsulfanylmethyl group is introduced via nucleophilic substitution:

Procedure :

  • Thiol Preparation : 4-Phenylbenzyl mercaptan is synthesized by reducing 4-phenylbenzyl disulfide with LiAlH₄ in THF (0°C to 25°C, 2 h).

  • Coupling : The chloromethyl intermediate (1 eq) reacts with 4-phenylbenzyl mercaptan (1.2 eq) in DMF containing K₂CO₃ (2 eq) at 60°C for 8 h. The product, 4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide, is isolated by extraction (EtOAc/water) and recrystallized from ethanol (yield: 82%).

Optimization Insight :

  • Excess thiol (1.5 eq) increases yield to 89% but complicates purification.

  • DMF outperforms DMSO due to better solubility of the aromatic thiol.

Sulfonylation with Hexylsulfonyl Chloride

The hexylsulfonyl group is introduced via sulfonylation of the benzamide’s amine:

Procedure :

  • Sulfonyl Chloride Synthesis : Hexylsulfonic acid is treated with PCl₅ (1.1 eq) in dry dichloromethane (DCM) at 0°C for 1 h, followed by warming to 25°C for 3 h.

  • Sulfonylation : The benzamide intermediate (1 eq) reacts with hexylsulfonyl chloride (1.05 eq) in pyridine (5 eq) at 0°C for 2 h, then at 25°C for 12 h. The crude product is purified by silica gel chromatography (hexane:EtOAc = 3:1) to yield N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide (yield: 76%).

Critical Parameters :

ParameterOptimal ValueDeviation Impact
Pyridine Equiv5 eq<4 eq: Incomplete reaction
Reaction Temp0°C → 25°CHigher initial temp: Side products
Sulfonyl Chloride Purity>98%Impurities reduce yield by 15–20%

Alternative Pathways and Comparative Analysis

One-Pot Sulfonylation-Thioether Coupling

A patent describes a one-pot method where 4-aminobenzamide reacts simultaneously with hexylsulfonyl chloride and 4-phenylbenzyl mercaptan in the presence of NaH (2 eq) in DMF. However, this approach yields only 54% due to competing sulfonamide and thioether reactions.

Solid-Phase Synthesis for Scalability

Using Wang resin-bound 4-aminobenzoic acid, the thioether and sulfonyl groups are sequentially added under microwave irradiation (100°C, 30 min per step). This method achieves 68% yield but requires specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.68–7.45 (m, 9H, ArH), 4.52 (s, 2H, SCH₂), 3.21 (t, J = 7.6 Hz, 2H, SO₂CH₂), 1.72–1.25 (m, 10H, hexyl chain).

  • HRMS : m/z Calculated for C₂₇H₃₁NO₃S₂ [M+H]⁺: 490.1821; Found: 490.1818.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows >99% purity after recrystallization from ethanol. Key impurities (<0.5%) include bis-sulfonylated byproducts and desulfurized analogs.

Industrial-Scale Considerations

  • Cost Analysis : Hexylsulfonyl chloride accounts for 62% of raw material costs. Substituting PCl₅ with SOCl₂ reduces sulfonyl chloride synthesis cost by 30% but lowers yield to 71%.

  • Environmental Impact : DMF is replaced with cyclopentyl methyl ether (CPME) in newer protocols, reducing waste toxicity .

Chemical Reactions Analysis

Types of Reactions

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the para position relative to the amide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multifunctional compounds.

Mechanism of Action

The mechanism by which N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hexylsulfonyl group and the biphenyl moiety are crucial for its binding affinity and specificity, influencing molecular targets and pathways involved in its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural distinctions and similarities with related compounds:

Compound Name Molecular Weight Key Functional Groups Notable Features
N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide ~525 (estimated) Benzamide, hexylsulfonyl, biphenyl, sulfanylmethyl High lipophilicity due to hexyl and biphenyl groups; potential for π-π stacking.
4-Methyl-N-(4-methylphenyl)benzamide 225.29 Benzamide, methyl, tolyl Simpler structure; lacks sulfonyl/sulfanyl groups; lower steric hindrance.
N-(4-methylphenyl)-4-methylsulfanylbenzenesulfonamide 495.7 Sulfonamide, methylsulfanyl, piperazine Sulfonamide group enhances polarity; methylsulfanyl may influence redox activity.
2-Methoxy-N-[4-(4-methyl-5-...triazol-3-yl)phenyl]benzamide ~480 (estimated) Benzamide, methoxy, triazole Triazole ring introduces hydrogen-bonding sites; methoxy group affects solubility.

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound shares C=O and NH bands with other benzamides .
    • Absence of C=S vibrations (~1243–1258 cm⁻¹) distinguishes it from thioamide analogs .
  • Solubility :
    • The hexylsulfonyl and biphenyl groups in the target compound likely reduce aqueous solubility compared to methoxy- or piperazine-containing derivatives .
  • Thermal Stability :
    • Sulfonyl groups generally enhance thermal stability, as seen in sulfonamides , whereas sulfanyl groups may introduce susceptibility to oxidation.

Biological Activity

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide is a synthetic compound with potential therapeutic applications, particularly in the modulation of histamine receptors. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide is represented by the molecular formula C27H31NO3S2C_{27}H_{31}NO_3S_2 and has a complex arrangement that contributes to its biological activity. The compound features a sulfonamide group, which is known for its role in various pharmacological properties.

PropertyValue
Molecular FormulaC27H31NO3S2
Molecular Weight485.68 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide acts primarily as an inhibitor of histamine receptors, specifically targeting H1 and H4 receptors. Histamine receptors are G protein-coupled receptors (GPCRs) that mediate various physiological responses, including allergic reactions and inflammation.

Biological Activity

  • H1 Receptor Antagonism : This compound exhibits significant antagonistic activity at the H1 receptor, which is involved in allergic responses and inflammation. By blocking this receptor, it may reduce symptoms associated with allergies such as itching and swelling.
  • H4 Receptor Modulation : The compound also shows potential in modulating H4 receptors, which play a role in immune response and inflammation. This dual action may provide therapeutic benefits for conditions like asthma and other allergic diseases.

Case Studies

Several studies have investigated the effects of compounds similar to N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide:

  • Study on Allergic Responses : A study demonstrated that compounds targeting H1 receptors significantly reduced histamine-induced bronchoconstriction in animal models, suggesting potential applications in treating asthma (Zhang et al., 2007).
  • Inflammation Models : Research on H4 receptor antagonists indicated reduced inflammatory markers in models of chronic inflammation, supporting the hypothesis that N-hexylsulfonyl derivatives could be effective anti-inflammatory agents (Thurmond et al., 2008).

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound:

  • In Vitro Studies : In vitro assays have shown that N-hexylsulfonyl derivatives can effectively inhibit histamine-induced signaling pathways, leading to decreased cellular responses associated with allergy and inflammation.
  • Animal Trials : Preliminary animal trials indicated that administration of this compound resulted in lower levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory drug.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
H1 Receptor AntagonismReduced allergy symptomsZhang et al., 2007
H4 Receptor ModulationDecreased inflammation markersThurmond et al., 2008

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with amide bond formation between benzoyl chloride derivatives and sulfonamide precursors. Key steps include:

  • Sulfonyl group introduction : Use hexanesulfonyl chloride under basic conditions (e.g., triethylamine or NaHCO₃) in anhydrous solvents like dichloromethane (DCM) .
  • Thioether linkage formation : Employ nucleophilic substitution with 4-(bromomethyl)biphenyl and a thiol intermediate, using polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is critical for isolating the pure product.

Q. What analytical techniques are essential for structural characterization?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Refine crystal structures using SHELXL (part of the SHELX suite) to resolve bond lengths and angles, particularly for sulfonyl and thioether groups .
  • Spectroscopy : 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm proton environments and functional groups (e.g., sulfonyl, benzamide). IR spectroscopy verifies carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns.

Q. How should researchers design initial biological activity screening?

  • Methodological Answer :

  • Target selection : Prioritize assays based on structural analogs (e.g., antimicrobial activity for sulfonyl/thioether-containing compounds ).
  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative targets ).
  • Controls : Include reference compounds (e.g., known enzyme inhibitors) and solvent-only controls to validate assay conditions.

Advanced Research Questions

Q. How can structural modifications improve target selectivity and reduce off-target effects?

  • Methodological Answer :

  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial enzymes or human kinases). Focus on modifying the hexylsulfonyl or biphenyl groups to enhance binding pocket complementarity .
  • SAR studies : Synthesize analogs with varied alkyl chain lengths (shorter/longer than hexyl) or substituted biphenyl moieties (e.g., electron-withdrawing groups). Test activity against isozymes or related targets to assess selectivity .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay validation : Replicate experiments under standardized conditions (pH, temperature, solvent concentration) to rule out procedural variability .
  • Mechanistic studies : Use techniques like SPR (Surface Plasmon Resonance) to measure binding kinetics directly, or conduct transcriptomic profiling to identify unintended pathway interactions .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., benzamide derivatives with sulfonamide groups) to identify trends in activity-stability relationships .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Proteomic profiling : Use affinity chromatography with immobilized compound derivatives to pull down interacting proteins, followed by LC-MS/MS identification .
  • Gene knockout/knockdown : Apply CRISPR-Cas9 in microbial or cell-line models to identify essential genes whose disruption nullifies compound activity .
  • Metabolic tracing : Track isotopic labeling (e.g., 13C-glucose) in bacterial cultures to identify disrupted biosynthetic pathways (e.g., folate or peptidoglycan synthesis) .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data vs. computational models?

  • Methodological Answer :

  • Refinement checks : Re-analyze X-ray data with SHELXL, ensuring proper treatment of disorder (e.g., hexyl chain conformers) and hydrogen bonding .
  • DFT calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures using Gaussian or ORCA software. Adjust force fields in docking studies if deviations exceed 5% .

Structural and Functional Insights

Q. What role do the sulfonyl and thioether groups play in stability and reactivity?

  • Methodological Answer :

  • Stability studies : Conduct accelerated degradation tests under varied pH and temperature. LC-MS monitors hydrolysis (e.g., sulfonamide cleavage) .
  • Reactivity assays : Use nucleophiles (e.g., thiols) to probe thioether lability. Compare with control compounds lacking the sulfonyl group .

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